molecular formula C18H21FN2O2 B2925337 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(o-tolyl)urea CAS No. 1797184-51-0

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(o-tolyl)urea

Cat. No. B2925337
CAS RN: 1797184-51-0
M. Wt: 316.376
InChI Key: LIDKNTIIWNGJTC-UHFFFAOYSA-N
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Description

This compound is a urea derivative, containing a fluorophenyl group, a methoxypropyl group, and an o-tolyl group. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can be crucial for biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an isocyanate with an amine. The specific isocyanate and amine used would depend on the desired substituents .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electronic and steric effects of the substituents. For example, the fluorine atom on the phenyl ring is an electron-withdrawing group, which could influence the reactivity of the compound .


Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could react with a strong base to form an isocyanate and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Interaction with Biological Macromolecules

Research on Schiff bases containing N2O2 donor atoms, similar in structural functionality to 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(o-tolyl)urea, demonstrated significant interactions with calf-thymus DNA. These interactions were characterized by various spectroscopic techniques, indicating the potential of such compounds to intercalate with DNA. This suggests the relevance of structurally similar compounds in studying DNA interactions and potentially in drug design targeting DNA (Ajloo et al., 2015).

Urea-Fluoride Interaction

The nature of urea-fluoride interactions has been explored, providing insights into hydrogen bonding and proton transfer mechanisms. Such studies are crucial for understanding the chemical behavior of urea derivatives in the presence of fluoride ions, which could influence the design of chemical sensors or novel therapeutic agents (Boiocchi et al., 2004).

Fluorogenic Probes and Biomolecular Imaging

Fluorogenic ureas, including those related to this compound, have been investigated for their potential in biomolecular imaging. These compounds, when designed with specific functionalities, can act as sensitive probes for detecting analytes or for imaging biological processes, indicating their utility in biochemical research and diagnostic applications (Amendola et al., 2013).

Molecular Imaging and Radiolabeling

The synthesis and characterization of radiolabeled urea derivatives for molecular imaging have been a significant area of research. These studies aim to develop novel PET biomarkers for imaging angiogenic processes, showcasing the application of fluorine-18 labeled diaryl ureas in visualizing biological phenomena related to cancer and other diseases (Ilovich et al., 2008).

Pharmaceutical Applications

Urea derivatives are integral to various pharmacological agents, including those targeting protein kinases, demonstrating the therapeutic potential of compounds structurally related to this compound. These compounds have been investigated for their roles in inhibiting cancer cell proliferation and as components of drugs targeting metabolic pathways (Denoyelle et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Urea derivatives can act as inhibitors of various enzymes, among other potential mechanisms .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as modifications to its structure to optimize its properties .

properties

IUPAC Name

1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-13-8-4-7-11-16(13)21-17(22)20-12-18(2,23-3)14-9-5-6-10-15(14)19/h4-11H,12H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDKNTIIWNGJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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